Benzalazine

説明

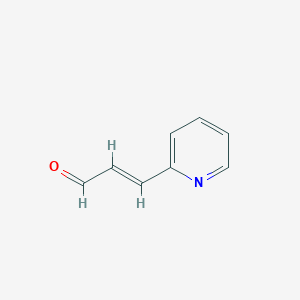

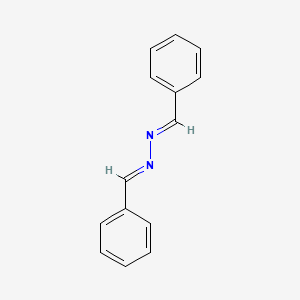

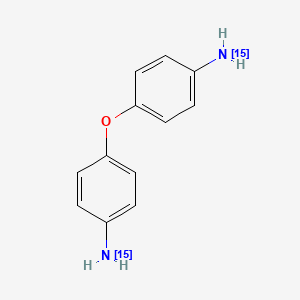

Benzalazine is a chemical compound with the formula C₁₄H₁₂N₂ . It is also known as 1-phenyl-N-[(phenylmethylene)amino]methanimine .

Synthesis Analysis

This compound can be synthesized through a self-condensation reaction of benzaldehyde derivatives . This reaction is carried out in the presence of acetonitrile-H2O2/(NH4)2CO3 without using hydrazine . This method affords symmetrical azines in excellent yields with high purity .Molecular Structure Analysis

The this compound molecule contains a total of 29 bond(s). There are 17 non-H bond(s), 14 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), and 2 imine(s) (aromatic) .Chemical Reactions Analysis

Benzalazines and their derivatives are widely used as reagents in organic synthesis. In various reactions, benzalazines are used to synthesize heterocyclic compounds such as 1,2,4-triazoles, 1,2,4-triazines, and benzoxazepines . Several synthetic methods have been reported to synthesize benzalazines including reaction of hydrazine hydrate with benzaldehyde derivatives .Physical and Chemical Properties Analysis

The molecular formula of this compound is C14H12N2 . The average mass is 208.258 Da and the monoisotopic mass is 208.100052 Da .科学的研究の応用

Psychotropic Drugs and Antitumoral Potential

Some psychotropic drugs, including those acting on benzodiazepine receptors, have shown effects at the cellular proliferation level. This is an area of promising research, particularly for their potential antitumoral properties. Studies have explored the effects of these drugs, such as benzodiazepines, on both normal and cancer cells, with findings suggesting differential, concentration-dependent effects on cell growth and proliferation. Ligands active at benzodiazepine receptors have been the most extensively studied, presenting a potential for future cancer pharmacotherapy (Nordenberg, Fenig, Landau, Weizman, & Weizman, 1999).

Benzothiazine Derivatives and Therapeutic Activities

Benzothiazines, a class of heterocyclic compounds that contain nitrogen and sulfur, form highly active agents exhibiting numerous therapeutic activities. The synthesis of benzothiazine analogues and their derivatives has been extensively studied, showing promise in various therapeutic areas such as anti-HIV, anti-inflammatory, anti-microbial, and anti-cancer activities. This highlights the significant potential of benzothiazines in drug development and the contribution to therapeutically active agents (Rajiv, Sreelakshmi, Rajan, & Pappachen, 2017).

Carbonic Anhydrase Inhibition by Diuretics

Benzothiadiazines, such as hydrochlorothiazide and others, act as carbonic anhydrase inhibitors, which has implications beyond their use as diuretics. These drugs have shown weak inhibition of certain carbonic anhydrase isoforms but possess stronger activity against isoforms involved in pathologies like obesity, cancer, epilepsy, and hypertension. The polypharmacological effects and potential drug repositioning of these drugs, due to their carbonic anhydrase inhibitory properties, suggest a broader therapeutic application, especially in managing cardiovascular diseases and obesity (Carta & Supuran, 2013).

Advanced Carbon Materials from Polybenzoxazines

Polybenzoxazines, related to benzoxazines, offer a base for creating advanced carbon materials with significant industrial and therapeutic applications. The carbonization of polybenzoxazines has been explored for the development of materials with high pseudocapacitance, charge stability, and versatility in forms such as films, foams, and nanofibers. These materials are promising for various applications including electrodes, batteries, gas adsorbents, and catalysts, showcasing the potential of benzoxazine derivatives in creating high-performance, stable carbon materials for advanced applications (Shaer, Oppenheimer, Lin, & Ishida, 2021).

Safety and Hazards

特性

IUPAC Name |

N-(benzylideneamino)-1-phenylmethanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c1-3-7-13(8-4-1)11-15-16-12-14-9-5-2-6-10-14/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLGEPSKQDNHIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NN=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60862247 | |

| Record name | Benzaldehyde, (phenylmethylene)hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow powder; [Alfa Aesar MSDS] | |

| Record name | Benzalazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20277 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

588-68-1 | |

| Record name | Benzalazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzalazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, (phenylmethylene)hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1H-Indol-3-yl)ethyl]-4-methylbenzene-1-sulfinamide](/img/structure/B3423224.png)